molecular formula C18H19N3OS2 B4220633 3-amino-6-benzyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3-triene-5-thione

3-amino-6-benzyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3-triene-5-thione

Cat. No.: B4220633
M. Wt: 357.5 g/mol
InChI Key: JSCQFXIASPPGKB-UHFFFAOYSA-N
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Description

1-benzyl-4-imino-6,6-dimethyl-1,3,4,5,6,8-hexahydro-2H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidine-2-thione is a complex heterocyclic compound It features a unique structure that combines elements of pyrano, thieno, and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-4-imino-6,6-dimethyl-1,3,4,5,6,8-hexahydro-2H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidine-2-thione typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds that are subsequently cyclized to form the final product. Common synthetic routes include:

    Cyclization Reactions: Utilizing starting materials such as benzylamine, dimethyl acetylenedicarboxylate, and thiourea under specific conditions to form the desired heterocyclic structure.

    Condensation Reactions: Combining various precursors in the presence of catalysts to facilitate the formation of the pyrano and thieno rings.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-4-imino-6,6-dimethyl-1,3,4,5,6,8-hexahydro-2H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidine-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert certain functional groups within the compound to their corresponding reduced forms.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acid or base catalysts, transition metal catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

1-benzyl-4-imino-6,6-dimethyl-1,3,4,5,6,8-hexahydro-2H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidine-2-thione has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structure and biological activity. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activity.

    Materials Science: The compound’s heterocyclic structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Researchers study the compound’s interactions with biological molecules to understand its mechanism of action and potential as a drug lead.

Mechanism of Action

The mechanism by which 1-benzyl-4-imino-6,6-dimethyl-1,3,4,5,6,8-hexahydro-2H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidine-2-thione exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    1-benzyl-4-imino-6,6-dimethyl-1,3,4,5,6,8-hexahydro-2H-pyrano[4’,3’4,5]thieno[2,3-d]pyrimidine-2-one: Similar structure but with an oxygen atom instead of sulfur.

    1-benzyl-4-imino-6,6-dimethyl-1,3,4,5,6,8-hexahydro-2H-pyrano[4’,3’4,5]thieno[2,3-d]pyrimidine-2-selenone: Similar structure but with a selenium atom instead of sulfur.

Uniqueness

The uniqueness of 1-benzyl-4-imino-6,6-dimethyl-1,3,4,5,6,8-hexahydro-2H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidine-2-thione lies in its specific combination of heterocyclic rings and functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-amino-6-benzyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3-triene-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3OS2/c1-18(2)8-12-13(10-22-18)24-16-14(12)15(19)20-17(23)21(16)9-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSCQFXIASPPGKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(CO1)SC3=C2C(=NC(=S)N3CC4=CC=CC=C4)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24786367
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-amino-6-benzyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3-triene-5-thione
Reactant of Route 2
Reactant of Route 2
3-amino-6-benzyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3-triene-5-thione
Reactant of Route 3
Reactant of Route 3
3-amino-6-benzyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3-triene-5-thione
Reactant of Route 4
Reactant of Route 4
3-amino-6-benzyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3-triene-5-thione
Reactant of Route 5
Reactant of Route 5
3-amino-6-benzyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3-triene-5-thione
Reactant of Route 6
Reactant of Route 6
3-amino-6-benzyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3-triene-5-thione

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